molecular formula C8H5FN2O B1329815 2-(3-Fluorophenyl)-1,3,4-oxadiazole CAS No. 5378-32-5

2-(3-Fluorophenyl)-1,3,4-oxadiazole

Cat. No. B1329815
CAS RN: 5378-32-5
M. Wt: 164.14 g/mol
InChI Key: LXPMVAYGVNNNIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(3-Fluorophenyl)-1,3,4-oxadiazole” has been reported in the literature. For instance, a series of 22 indazole derivatives was synthesized and studied as antiprotozoals . Another study reported the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)-1,3,4-oxadiazole” can be analyzed using various spectroscopic techniques. A study on a similar compound, “4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone”, carried out experimental and theoretical vibrational spectral analysis .

Scientific Research Applications

Insecticidal Activities

2-(3-Fluorophenyl)-1,3,4-oxadiazole derivatives have been explored for their potential insecticidal properties. Studies have shown that certain 1,3,4-oxadiazole compounds exhibit insecticidal activities against armyworms, which can be significant in agricultural pest control (Shi et al., 2000).

Pharmacological Applications

There is ongoing research into the pharmacological applications of 1,3,4-oxadiazole derivatives. For instance, some compounds have been evaluated for their anti-convulsant and anti-inflammatory activities. These derivatives have demonstrated significant biological activities, and have shown promise as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, which are important targets in drug development (Bhat et al., 2016).

Optoelectronic Applications

1,3,4-oxadiazole derivatives, including those with a 2-(3-fluorophenyl) moiety, have been used in the development of organic light-emitting diodes (OLEDs). They are notable for their delayed luminescence properties, which is crucial for improving the efficiency of OLED devices. The use of these compounds can lead to higher external quantum efficiency in OLEDs (Cooper et al., 2022).

Antimicrobial Properties

Some 1,3,4-oxadiazole derivatives demonstrate potent antimicrobial properties. Research has indicated that these compounds can be effective against a range of bacterial and fungal pathogens, making them valuable in the development of new antimicrobial agents (Karthikeyan et al., 2008).

Fluorescence and Liquid Crystal Research

The fluorescence properties of 1,3,4-oxadiazole derivatives have been studied for potential applications in sensors and liquid crystal displays. Their unique structural properties allow for the development of novel materials with specific optical characteristics (Zhu et al., 2009).

Polymer Chemistry

These derivatives are also significant in polymer chemistry, especially in the synthesis of fluorinated polymers. Their incorporation into polymer backbones enhances properties like thermal stability and solubility, which are essential for various industrial applications (Hamciuc et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, “3′-Fluoroacetophenone”, indicates that it is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and biological evaluation of new derivatives of “2-(3-Fluorophenyl)-1,3,4-oxadiazole”. For instance, a study synthesized new Schiff bases derived from “4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione” and tested their antibacterial and antifungal activities .

properties

IUPAC Name

2-(3-fluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPMVAYGVNNNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202058
Record name Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1,3,4-oxadiazole

CAS RN

5378-32-5
Record name Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ramazani, A Souldozi - Phosphorus, Sulfur, and Silicon, 2009 - Taylor & Francis
The reaction of 3-substituted benzoic acid derivatives with (N-isocyanimino) triphenylphosphorane proceeds smoothly at room temperature to afford corresponding 1,3,4-oxadiazoles …
Number of citations: 68 www.tandfonline.com

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